
Epimedin-C;Baohuoside-VI
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epimedin-C; Baohuoside-VI is a natural product found in Epimedium pubescens, Epimedium sempervirens, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Intestinal Absorption and Metabolism
- Epimedin-C and Baohuoside-VI in Yinyanghuo: Research has shown that the intestinal absorption of prenylated flavonoids from Yinyanghuo, a traditional Chinese herb, is significantly influenced by the enzyme lactase phlorizin hydrolase (LPH). Epimedin-C, along with other flavonoids, undergoes rapid hydrolysis in the duodenum and jejunum, leading to the formation of metabolites like baohuoside I (Chen et al., 2011).
- Comparison with Intestinal Flora Metabolism: A comparative study highlighted that the metabolism of prenylated flavonoids in Herba Epimedii by intestinal enzymes is quicker than by intestinal flora. The metabolic pathways were similar for both, but the rate of metabolism by enzymes like LPH was faster, underscoring its significant role in the metabolism of flavonoids like Epimedin-C and Baohuoside I (Zhou et al., 2013).
Pharmacokinetics and Quality Control
- Pharmacokinetic Characteristics: A study investigated the pharmacokinetics of flavonoids like Epimedin-C and Baohuoside I in a combination of Epimedium and Ligustri lucidi fructus. It suggested that such combinations could modify metabolic pathways and potentially reduce the concentration of flavonoids in vivo, which is relevant for understanding the synergistic and attenuating mechanisms in traditional Chinese medicine (Wang et al., 2022).
- Quality Control in Herba Epimedii: Flavonoids like Epimedin-C have been used as markers for quality control in species of Epimedium. Advanced chromatographic methods have enabled the simultaneous determination of these flavonoids, offering a reliable approach for assessing the quality of Epimedium-based products (Chen et al., 2007).
Therapeutic Applications
- Neuroprotective Effects: Flavonoids from Herba epimedii, including Epimedin-C, have demonstrated neuroprotective effects against toxicity in cell models. This suggests potential therapeutic applications in neurological disorders (Li et al., 2018).
- α-Glucosidase Inhibition: Research on Epimedium brevicornum has identified flavonoids like Baohuoside I as potent inhibitors of α-glucosidase, an enzyme relevant in diabetes management. This highlights the potential use of these compounds in treating type 2 diabetes (Phan et al., 2013).
Eigenschaften
IUPAC Name |
3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50O19/c1-14(2)6-11-19-21(54-38-32(50)29(47)26(44)22(13-40)55-38)12-20(41)23-27(45)35(33(56-34(19)23)17-7-9-18(51-5)10-8-17)57-39-36(30(48)25(43)16(4)53-39)58-37-31(49)28(46)24(42)15(3)52-37/h6-10,12,15-16,22,24-26,28-32,36-44,46-50H,11,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZLIYVOYYQJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50O19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
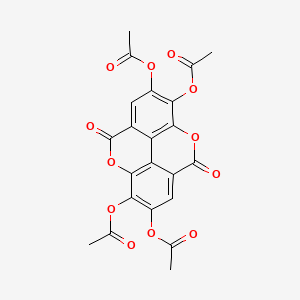
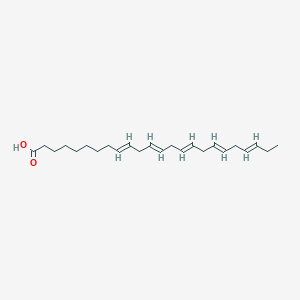





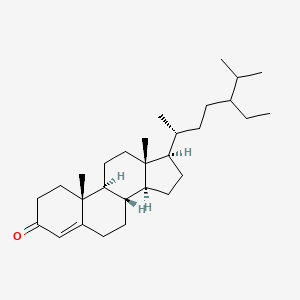
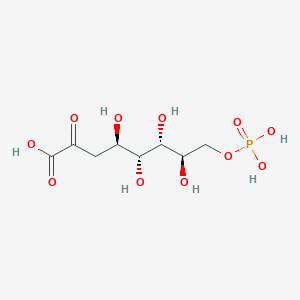
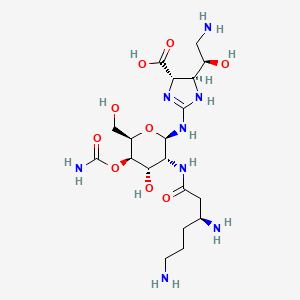

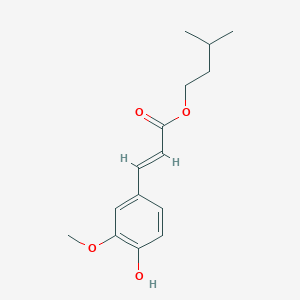
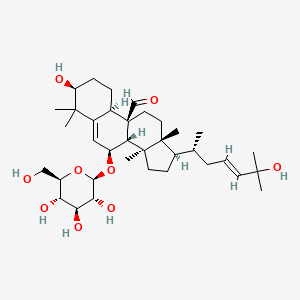
![N-[4-[3-(hydroxymethyl)-1-piperidinyl]but-2-ynyl]-N-methylacetamide](/img/structure/B1252636.png)
